

Application Notes: 1-Methyl-4-(2-nitrovinyl)benzene in Michael Addition Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methyl-4-(2-nitrovinyl)benzene*

Cat. No.: *B1217067*

[Get Quote](#)

Introduction

1-Methyl-4-(2-nitrovinyl)benzene, also known as trans-4-methyl- β -nitrostyrene, is a versatile organic compound that serves as an excellent Michael acceptor in organic synthesis.^{[1][2][3]} Its structure features a benzene ring substituted with a methyl group and a conjugated nitrovinyl group. The potent electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making the β -carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in Michael addition reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of synthetic chemistry.^{[4][5]} The resulting adducts are valuable intermediates, particularly in the development of pharmaceuticals and functional materials, as the nitro group can be readily transformed into other functional groups, such as amines, providing access to a wide range of complex molecules like γ -amino compounds.^{[6][7]}

Mechanism of Michael Addition

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β -unsaturated carbonyl compound or, in this case, a nitroalkene.^[4] The reaction is typically thermodynamically controlled and proceeds via a resonance-stabilized intermediate. The general mechanism involves the attack of a "soft" nucleophile (e.g., an enolate, amine, or thiol) on the β -carbon of the nitrovinyl group. This leads to the formation of a nitronate intermediate, which is subsequently protonated to yield the final adduct.

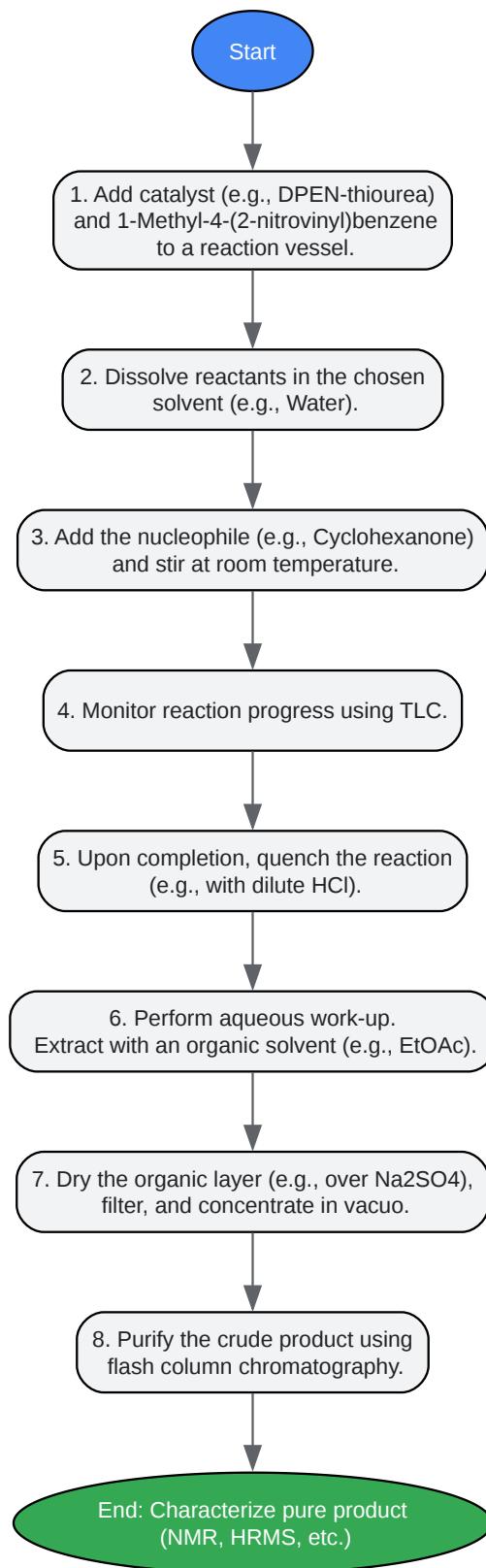
Caption: Mechanism of the Michael addition of a nucleophile to **1-Methyl-4-(2-nitrovinyl)benzene**.

Applications in Asymmetric Synthesis

The conjugate addition to nitroalkenes is a powerful tool for creating stereocenters. Asymmetric Michael additions, employing chiral catalysts, allow for the synthesis of enantiomerically enriched products, which is critical in drug development. Both organocatalysts and metal-based catalysts have been successfully employed.

- **Organocatalysis:** Chiral thiourea derivatives, prolinol ethers, and peptides have proven effective in catalyzing the addition of nucleophiles like ketones, aldehydes, and nitroalkanes to nitroalkenes with high enantioselectivity.[6][8][9] For instance, a bifunctional thiourea organocatalyst can activate the nitroalkene through hydrogen bonding while a primary amine moiety on the catalyst forms an enamine with a ketone donor, facilitating a highly stereoselective reaction.[8]
- **Metal Catalysis:** Chiral metal complexes, such as those involving zinc, can catalyze the asymmetric addition of nitroalkanes to nitroalkenes, yielding 1,3-dinitro compounds with high diastereoselectivity and enantioselectivity (up to 95% ee).[10] Dinuclear zinc catalysts have also been shown to promote the addition of vinylogous nucleophiles to nitroalkenes effectively.[11][12]

Quantitative Data Summary


The following table summarizes representative results for Michael addition reactions to substituted nitroalkenes, demonstrating the versatility of the reaction with various nucleophiles and catalysts. While not all examples use **1-methyl-4-(2-nitrovinyl)benzene** specifically, the data for trans- β -nitrostyrene and its derivatives are highly indicative of the expected reactivity and selectivity.

Michael Acceptor	Nucleophile	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	ee (%) / dr	Ref.
trans- β -nitrostyrene	Cyclohexanone	(R,R)-DPEN-Thiourea (10)	Water	5	99	99 (syn)	[8]
trans- β -nitrostyrene	2(5H)-furanone	(S,S)-Bis-ProPhenol-Zn (10)	Toluene	48	81	96 (17:1)	[11][12]
trans- β -nitrostyrene	Nitroethane	Bis(thiazoline)-Zn (20)	Neat	120	44	69 (11:1)	[10]
trans- β -nitrostyrene	2-Nitropropane	DMAP-Thiourea (2)	Toluene	48	84	95	[6]
1-Bromo-4-(2-nitrovinyl)benzene	Propanal	Diphenylprolinol silyl ether (5)	Toluene	24	98	99 (96:4)	[9]

Experimental Protocols

Protocol 1: Organocatalyzed Michael Addition of a Ketone

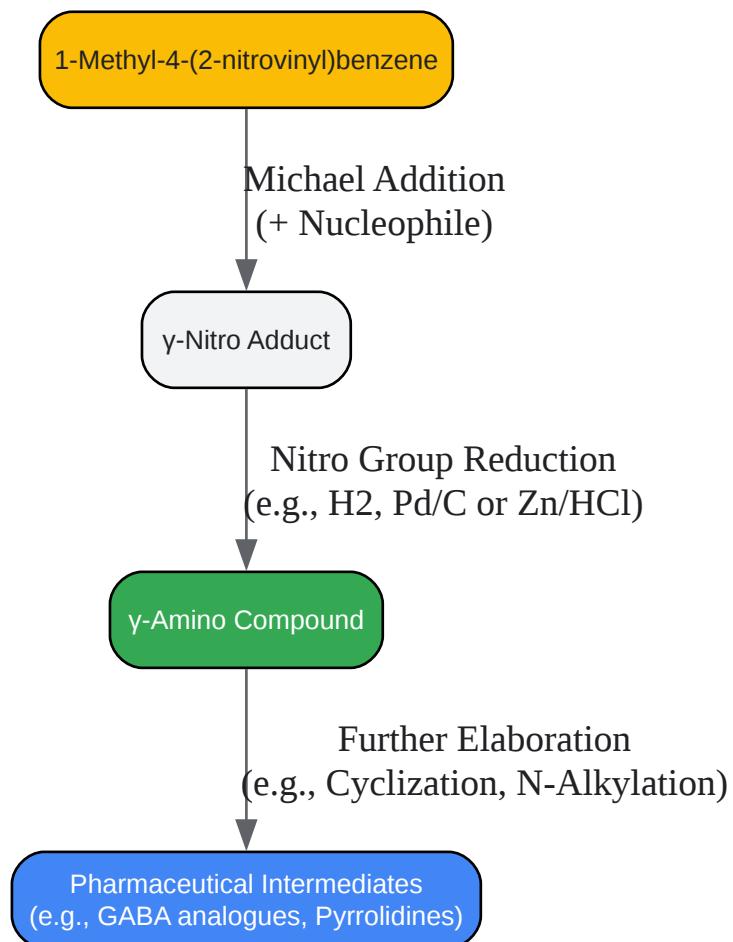
This protocol is a general procedure adapted from the organocatalyzed addition of cyclohexanone to nitrostyrenes.[8]

[Click to download full resolution via product page](#)

Caption: General workflow for a Michael addition experiment.

Materials:

- **1-Methyl-4-(2-nitrovinyl)benzene** (1.0 equiv)
- Cyclohexanone (10 equiv)
- (R,R)-DPEN-based thiourea catalyst (0.1 equiv)
- Solvent (e.g., Water or Toluene)
- Ethyl acetate (for extraction)
- Saturated aq. NH₄Cl or dilute HCl (for quenching)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for chromatography


Procedure:

- To a round-bottom flask, add the chiral thiourea catalyst (0.02 mmol, 0.1 equiv) and **1-Methyl-4-(2-nitrovinyl)benzene** (0.20 mmol, 1.0 equiv).
- Add the solvent (e.g., 1.0 mL of water) and stir the mixture at room temperature.^[8]
- Add cyclohexanone (2.0 mmol, 10 equiv) to the mixture.
- Stir the reaction vigorously at room temperature for the required time (typically 5-24 hours), monitoring its progress by Thin Layer Chromatography (TLC).
- Once the starting nitroalkene is consumed, quench the reaction by adding dilute aqueous HCl.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.
- Characterize the product using ^1H NMR, ^{13}C NMR, and HRMS. Determine stereoselectivity using chiral HPLC if applicable.

Synthetic Utility and Further Transformations

The Michael adducts derived from **1-Methyl-4-(2-nitrovinyl)benzene** are synthetically versatile. The nitro group is a key functional handle that can be readily converted into other groups, most notably an amine, which is a common moiety in bioactive molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from Michael acceptor to pharmaceutical intermediates.

The reduction of the nitro group to a primary amine is a common and high-yielding transformation. This can be achieved using various methods, including:

- Catalytic hydrogenation (e.g., H₂, Pd/C in methanol).[12]
- Metal-acid systems (e.g., Zn, Fe, or Sn in acidic media).
- Transfer hydrogenation (e.g., using ammonium formate).

The resulting γ -amino compounds are precursors to a wide array of biologically active molecules, including γ -aminobutyric acid (GABA) analogues, which have applications in treating neurodegenerative disorders.[7]

Safety Precautions

1-Methyl-4-(2-nitrovinyl)benzene, like other aromatic nitro compounds, should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-Methyl-4-(2-nitrovinyl)benzene | 7559-36-6 [smolecule.com]
- 2. (E)-1-Methyl-4-(2-nitrovinyl)benzene | 5153-68-4 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 3. (E)-1-Methyl-4-(2-nitrovinyl)benzene | CymitQuimica [cymitquimica.com]
- 4. Michael Addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. chemrxiv.org [chemrxiv.org]
- 8. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α , β -Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 9. ethz.ch [ethz.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: 1-Methyl-4-(2-nitrovinyl)benzene in Michael Addition Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217067#use-of-1-methyl-4-2-nitrovinyl-benzene-in-michael-addition-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com